Shisonin

Description

Properties

Molecular Formula |

C36H37O18+ |

|---|---|

Molecular Weight |

757.7 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C36H36O18/c37-13-25-28(43)30(45)32(47)35(53-25)51-23-11-18(39)10-22-19(23)12-24(34(50-22)16-4-7-20(40)21(41)9-16)52-36-33(48)31(46)29(44)26(54-36)14-49-27(42)8-3-15-1-5-17(38)6-2-15/h1-12,25-26,28-33,35-37,43-48H,13-14H2,(H3-,38,39,40,41,42)/p+1/t25-,26-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1 |

InChI Key |

YPXWWSJGANMFFQ-AQAMAIGXSA-O |

SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Shisonin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shisonin, a prominent anthocyanin found in the leaves of Perilla frutescens, is a natural pigment responsible for the plant's characteristic reddish-purple coloration. As a member of the flavonoid family, this compound is gaining increasing attention within the scientific community for its potential therapeutic properties, including its antioxidant and pro-apoptotic activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and known biological activities of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

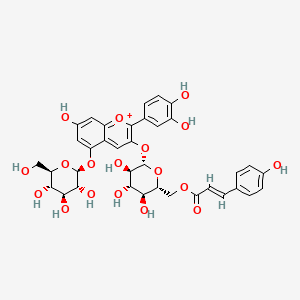

This compound is chemically identified as Cyanidin 3-O-(6-O-p-coumaroyl)-β-D-glucoside-5-O-β-D-glucoside. Its structure consists of a cyanidin aglycone backbone glycosidically linked to two glucose moieties, with one of them being acylated with a p-coumaroyl group. This acylation significantly influences its stability and solubility.

Caption: Chemical structure and basic properties of this compound.

Physicochemical Data Summary

Quantitative data on the physicochemical properties of this compound are summarized below. It is important to note that specific experimental values for pure this compound are not extensively reported in the literature. Therefore, some data are based on closely related acylated anthocyanins or general properties of anthocyanins from Perilla frutescens.

| Property | Value / Description |

| Molecular Formula | C36H37O18+ |

| Molecular Weight | 757.7 g/mol [1] |

| Molar Absorptivity (ε) | While a specific value for this compound is not readily available, the molar absorptivity of a related anthocyanin, cyanidin-3-O-glucoside, is approximately 26,900 L·mol⁻¹·cm⁻¹[2]. The acylation in this compound may alter this value. |

| Solubility | Generally soluble in polar solvents like water, ethanol, and methanol. Acylation with the p-coumaroyl group increases its lipophilicity, thereby enhancing its solubility in less polar organic solvents compared to non-acylated anthocyanins[3][4]. |

| Stability (pH) | Anthocyanins from Perilla frutescens are reported to be stable in the pH range of 3.0 to 6.0. Extracts containing this compound have shown maximal stability at approximately pH 3.7. |

| Stability (Temperature) | Stable at temperatures between 40-70°C. Thermal degradation typically follows first-order kinetics, with the rate increasing at higher temperatures[5][6][7][8][9][10][11][12]. |

Biosynthesis of this compound

This compound is synthesized in Perilla frutescens via the flavonoid branch of the phenylpropanoid pathway. This intricate pathway involves a series of enzymatic reactions that start from the amino acid phenylalanine.

References

- 1. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shikonin causes apoptosis by disrupting intracellular calcium homeostasis and mitochondrial function in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Harnessing the antioxidant and cytoprotective power of Aitchisonia rosea: phytochemical insights and mechanistic validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 9. Ethnomedicinal, Phytochemical and Pharmacological Investigations of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modelling of Reaction Kinetics of Hibiscus Sabdariffa L. Juice Anthocyanins Degradation by Electrochemical Means [pubs.sciepub.com]

- 11. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation kinetics of cyanidin 3-O-glucoside and cyanidin 3-O-rutinoside during hot air and vacuum drying in mulberry (Morus alba L.) fruit: A comparative study based on solid food system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Shisonin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shisonin, the characteristic anthocyanin responsible for the vibrant red-purple coloration of Perilla frutescens (perilla or shiso), is a subject of growing interest due to its potential applications in the food, cosmetic, and pharmaceutical industries. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final complex anthocyanin molecule. The document outlines the key enzymes and their corresponding genes, summarizes available quantitative data, and provides detailed experimental protocols for the analysis of this pathway. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding for researchers in molecular biology, biochemistry, and drug development.

Introduction

This compound is an acylated and glycosylated anthocyanin, with its primary form in Perilla frutescens being malonylthis compound. The complete structure of malonylthis compound is cyanidin 3-O-(6”-O-(E)-p-coumaroyl)-β-D-glucopyranoside-5-O-(6”’-O-malonyl)-β-D-glucopyranoside. Its biosynthesis is a multi-step process that begins with the general phenylpropanoid pathway, followed by the flavonoid and anthocyanin-specific pathways, and culminates in a series of species-specific modification reactions involving glycosylation, acylation, and malonylation. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of this compound and for exploring its biological activities.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages: the general phenylpropanoid pathway, the flavonoid biosynthesis pathway, and the late-stage modification pathway.

General Phenylpropanoid Pathway

This pathway provides the precursor molecule, p-coumaroyl-CoA, for flavonoid biosynthesis.

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to form p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Finally, p-coumaric acid is activated by the addition of a coenzyme A moiety to produce p-coumaroyl-CoA.

Flavonoid and Anthocyanin Biosynthesis Pathway

This stage leads to the formation of the core anthocyanidin structure, cyanidin.

-

Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Naringenin chalcone is cyclized to (2S)-naringenin.

-

Flavanone 3-Hydroxylase (F3H): Naringenin is hydroxylated to produce dihydrokaempferol.

-

Flavonoid 3'-Hydroxylase (F3'H): Dihydrokaempferol is hydroxylated to form dihydroquercetin.

-

Dihydroflavonol 4-Reductase (DFR): Dihydroquercetin is reduced to leucocyanidin.

-

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Leucocyanidin is oxidized to the unstable anthocyanidin, cyanidin.

Late-Stage Modifications: The Path to Malonylthis compound

The final steps in this compound biosynthesis involve a series of glycosylation and acylation reactions that increase its stability and modify its color.

-

UDP-glucose:Flavonoid 3-O-Glucosyltransferase (3-GT): A glucose molecule is transferred from UDP-glucose to the 3-hydroxyl group of cyanidin, forming cyanidin 3-O-glucoside.

-

Hydroxycinnamoyl-CoA:Anthocyanin 3-O-glucoside-6''-O-acyltransferase (AAT): An acyl group, typically p-coumaroyl from p-coumaroyl-CoA, is transferred to the 6''-position of the glucose moiety at the 3-O-position, yielding cyanidin 3-O-(6''-O-p-coumaroyl)-glucoside (this compound). A cDNA encoding this enzyme in Perilla frutescens has been identified as PfAT208[1].

-

Anthocyanin 5-O-Glucosyltransferase (5-GT): A second glucose molecule is attached to the 5-hydroxyl group of the cyanidin core, forming cyanidin 3-O-(6''-O-p-coumaroyl)-glucoside-5-O-glucoside. The cDNA for this enzyme has been isolated from Perilla frutescens[2].

-

Malonyl-CoA:Anthocyanin Malonyltransferase (MAT): Finally, a malonyl group from malonyl-CoA is transferred to the glucose at the 5-O-position to produce the stable, final product, malonylthis compound.

Visualization of the this compound Biosynthesis Pathway

Caption: Biosynthetic pathway of malonylthis compound in Perilla frutescens.

Quantitative Data

Quantitative analysis of this compound biosynthesis is essential for understanding the efficiency of the pathway and for metabolic engineering strategies.

Table 1: Quantitative Analysis of Anthocyanins in Perilla frutescens

| Compound | Concentration (mg/100g dry weight) | Reference |

| Total Monomeric Anthocyanins | 52.5 | [3] |

| Malonylthis compound | 19.0 | [3] |

| This compound | 13.9 | [3] |

| Malonyl-cis-shisonin | 9.3 | [3] |

| cis-Shisonin | 4.4 | [3] |

| Cyanidin 3-O-caffeoylglucoside-5-O-glucoside | 3.0 | [3] |

| Cyanidin 3-O-caffeoylglucoside-5-O-malonylglucoside | 1.6 | [3] |

| Cyanidin 3-O-feruloylglucoside-5-O-glucoside | 1.3 | [3] |

Note: Quantified as cyanidin-3-O-glucoside equivalents.

Experimental Protocols

Anthocyanin Extraction and Quantification

This protocol is adapted from methods described for anthocyanin analysis in Perilla frutescens.

5.1.1. Extraction

-

Freeze-dry fresh Perilla frutescens leaves and grind them into a fine powder.

-

Extract the powdered material (e.g., 20 g) twice with a suitable solvent. A common solvent is 45% ethanol in water containing 6% acetic acid (e.g., 1000 mL).

-

Perform the extraction at a controlled temperature (e.g., 45°C) for a defined period (e.g., 60 minutes) with continuous stirring.

-

Combine the supernatants from the extractions and concentrate them using a rotary evaporator at a low temperature (e.g., 40°C).

-

For purification, the concentrated extract can be subjected to column chromatography, for example, using an Amberlite XAD-7 resin.

5.1.2. Quantification by pH Differential Method

-

Prepare two dilutions of the anthocyanin extract, one in potassium chloride buffer (pH 1.0) and the other in sodium acetate buffer (pH 4.5).

-

Allow the solutions to equilibrate for at least 15 minutes.

-

Measure the absorbance of each dilution at the wavelength of maximum absorption for anthocyanins (around 520 nm) and at a wavelength where anthocyanins do not absorb (around 700 nm) to correct for haze.

-

Calculate the total monomeric anthocyanin content using the following formula: Total Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × l) where:

-

A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5

-

MW = Molecular weight of cyanidin-3-glucoside (449.2 g/mol )

-

DF = Dilution factor

-

ε = Molar absorptivity of cyanidin-3-glucoside (26,900 L·mol-1·cm-1)

-

l = Pathlength of the cuvette (cm)

-

HPLC-MS Analysis of Anthocyanins

This protocol provides a general workflow for the separation and identification of this compound and related anthocyanins.

Caption: Workflow for HPLC-MS analysis of anthocyanins.

5.2.1. Chromatographic Conditions

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution is employed, commonly with mobile phase A consisting of an acidified aqueous solution (e.g., 0.1% formic acid in water) and mobile phase B being an organic solvent like acetonitrile.

-

Detection: A Diode Array Detector (DAD) or UV-Vis detector is set to monitor the absorbance at the λmax for anthocyanins (around 520 nm).

-

Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode is coupled with a mass analyzer (e.g., ion trap, time-of-flight) to obtain mass spectra and fragmentation patterns for structural elucidation.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression of genes involved in this compound biosynthesis.

References

- 1. Molecular and biochemical characterization of a novel hydroxycinnamoyl-CoA: anthocyanin 3-O-glucoside-6"-O-acyltransferase from Perilla frutescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of anthocyanin 5-O-glucosyltransferase in Perilla frutescens var. crispa by differential display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Integrated metabolomic and transcriptomic analyses reveal molecular response of anthocyanins biosynthesis in perilla to light intensity [frontiersin.org]

Shisonin and Malonylshisonin in Perilla frutescens: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of shisonin and its malonylated derivative, malonylthis compound, the principal anthocyanins responsible for the characteristic purple and red pigmentation in Perilla frutescens. This document synthesizes current scientific knowledge on their biosynthesis, chemical properties, and physiological significance, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Perilla frutescens Anthocyanins

Perilla frutescens, an annual herb of the mint family, is widely cultivated in East Asia for culinary and medicinal purposes. The vibrant coloration of its leaves, particularly in red and purple cultivars, is due to the accumulation of anthocyanins. The primary anthocyanins identified in P. frutescens are cyanidin derivatives, with malonylthis compound being the most abundant, followed by this compound.[1][2] These compounds are of significant interest to the scientific community due to their potent antioxidant properties and potential therapeutic applications.[1][3]

Chemically, this compound is cyanidin 3-O-(6-O-p-coumaroyl)-β-D-glucoside-5-O-β-D-glucoside. Malonylthis compound, the genuine and more stable form in the plant, is 3-O-(6-O-(E)-p-coumaryl-β-D-glucopyranosyl)-5-O-(6-O-malonyl-β-D-glucopyranosyl)-cyanidin.[4][5] The malonylation of this compound is a critical step in the late stage of the anthocyanin biosynthetic pathway.[6]

Quantitative Analysis of Anthocyanins in Perilla frutescens

The concentration of this compound and malonylthis compound in P. frutescens is influenced by genetic factors (cultivar) and environmental conditions, such as light intensity.[7] The following tables summarize quantitative data on anthocyanin content in various P. frutescens cultivars.

Table 1: Total Anthocyanin Content in Different Perilla frutescens Cultivars

| Cultivar/Variety | Plant Part | Total Anthocyanin Content (mg/g dry weight, expressed as cyanidin equivalent) | Reference |

| Red P. frutescens | Leaves | 1.6 - 1.8 | [8] |

| Half-red P. frutescens | Leaves | 0.7 | [8] |

Table 2: Relative Abundance of Major Anthocyanins in Red Perilla frutescens

| Anthocyanin | Relative Abundance (%) | Reference |

| Malonylthis compound | 55 - 66 | [8] |

| This compound | 17 - 26 | [8] |

Table 3: Anthocyanidin Content in Two Types of Perilla frutescens Leaves (µg/g)

| Anthocyanidin | Green-back Purple P. frutescens | Dual-faced Purple P. frutescens | Reference |

| Cyanidin | 273.35 | Higher than Green-back purple | [9] |

| Delphinidin | 0.65 | Higher than Green-back purple | [9] |

| Pelargonidin | 17.33 | Higher than Green-back purple | [9] |

| Peonidin | 1.74 | Higher than Green-back purple | [9] |

Biosynthesis and Regulatory Pathways

The biosynthesis of this compound and malonylthis compound is a branch of the flavonoid pathway, involving a series of enzymatic reactions. The process is tightly regulated by a complex network of transcription factors, with light being a major environmental stimulus.

Anthocyanin Biosynthetic Pathway in Perilla frutescens

The core biosynthetic pathway leading to the formation of this compound and malonylthis compound is initiated from the amino acid phenylalanine. A sequence of enzymatic steps, catalyzed by enzymes such as Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-hydroxylase (F3H), Dihydroflavonol 4-reductase (DFR), and Anthocyanidin Synthase (ANS), leads to the production of cyanidin.[1][10] Subsequent glycosylation and acylation steps, mediated by specific glucosyltransferases (GT) and acyltransferases (AT), result in the formation of this compound and finally malonylthis compound.[1]

References

- 1. scite.ai [scite.ai]

- 2. Antioxidant compounds and activities of Perilla frutescens var. crispa and its processed products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical study of polyphenols in Perilla Frutescens as an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Transcriptional survey of the light-induced anthocyanin pathway in non-GM purple tomatoes [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Light Induced Regulation Pathway of Anthocyanin Biosynthesis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 2.4. Antioxidant activities of PLE [bio-protocol.org]

The Crimson Leaf: A Technical Guide to the Natural Sources and Analysis of Shisonin and Its Derivatives

Foreword: This technical guide provides a comprehensive overview of Shisonin, a significant anthocyanin responsible for the characteristic red-purple pigmentation in various plant species. Tailored for researchers, scientists, and professionals in drug development, this document delves into the primary natural reservoirs of this compound and its derivatives, presents quantitative data, and outlines detailed experimental protocols for their extraction and analysis. Furthermore, it elucidates the biosynthetic pathway of this compound and typical analytical workflows through detailed diagrams.

Natural Sources of this compound and Its Derivatives

This compound and its derivatives are predominantly found in plants belonging to the Lamiaceae family, with Perilla frutescens being the most notable source. This herb, commonly known as perilla or shiso, has several varieties that differ in leaf color, which directly correlates with their anthocyanin content.

The primary compounds of interest are:

-

This compound: (cyanidin 3-O-(E)-p-coumaroylglucoside-5-O-glucoside)

-

Malonylthis compound: An acylated derivative of this compound, often the most abundant form in fresh plant material.[1]

-

cis-Shisonin: An isomer of this compound.[2]

The red and purple varieties of Perilla frutescens are the most significant sources of these compounds, where they accumulate in the leaves.[3] Green varieties, on the other hand, have negligible to no this compound content.[3]

Quantitative Analysis of this compound and Derivatives in Perilla frutescens

The concentration of this compound and its derivatives can vary significantly based on the plant variety, cultivation conditions, and the specific part of the plant being analyzed. The following tables summarize quantitative data from various studies.

Table 1: Total Anthocyanin Content in Different Perilla frutescens Varieties

| Perilla frutescens Variety | Plant Part | Total Anthocyanin Content | Reference |

| Red var. crispa | Leaves | 2.9 to 4.0 µmol/100 mL (expressed as cyanidin equivalent) | [1] |

| var. acuta | Leaves | 52.5 mg/100 g dry weight (expressed as cyanidin-3-O-glucoside equivalents) | [4] |

| Dual-faced purple | Leaves | 34.63% higher than green-back purple variety | [5] |

| Green-back purple | Leaves | Lower than dual-faced purple variety | [5] |

Table 2: Concentration of Specific this compound Derivatives in Red Perilla frutescens

| Compound | Plant Part | Concentration | Note | Reference |

| Malonylthis compound | Leaves | Major anthocyanin | - | [1] |

| This compound | Leaves | Present, but in lower concentration than Malonylthis compound | - | [1] |

Experimental Protocols

Extraction of this compound and Its Derivatives from Perilla frutescens Leaves

This protocol is a synthesis of common methods for the extraction of anthocyanins from plant material.

Objective: To extract this compound and its derivatives from fresh or dried Perilla frutescens leaves for subsequent analysis.

Materials and Reagents:

-

Fresh or dried red/purple Perilla frutescens leaves

-

Ethanol (72%) or 45% ethanol (v/v) in water with 6% acetic acid[4][6]

-

Mortar and pestle or a laboratory blender

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Amberlite XAD-7 resin (for purification)[4]

-

Filtration apparatus (e.g., Whatman No. 1 filter paper or vacuum filtration)

Procedure:

-

Sample Preparation:

-

For fresh leaves, wash them thoroughly with distilled water and blot dry.

-

For dried leaves, grind them into a fine powder using a mortar and pestle or a blender.[4]

-

-

Extraction:

-

Weigh a known amount of the prepared leaf material (e.g., 20 g of dried powder).[4]

-

Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:50 w/v).[4]

-

Macerate the mixture at a controlled temperature (e.g., 45-63°C) for a defined period (e.g., 60-90 minutes).[4][6] Agitation or sonication can be used to enhance extraction efficiency.

-

-

Filtration and Centrifugation:

-

Filter the extract through filter paper to remove solid plant debris.

-

Centrifuge the filtrate at a moderate speed (e.g., 4000 rpm for 15 minutes) to pellet any remaining fine particles.

-

-

Solvent Evaporation:

-

Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to avoid degradation of the anthocyanins.[4]

-

-

Purification (Optional):

-

For higher purity, the concentrated extract can be passed through an Amberlite XAD-7 column to separate anthocyanins from other compounds like sugars and organic acids.[4]

-

Elute the anthocyanins from the resin using acidified ethanol.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its derivatives in the extracted sample.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% trifluoroacetic acid or 5% formic acid) to maintain a low pH, which stabilizes the anthocyanins in their colored form.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over 30-40 minutes to elute the compounds of interest.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Anthocyanins have a characteristic absorbance maximum around 520 nm.

-

Column Temperature: 25-30°C.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of a this compound or cyanidin-3-glucoside standard.

-

Sample Preparation: Filter the plant extract through a 0.45 µm syringe filter before injection.

-

Injection: Inject a known volume (e.g., 20 µL) of the sample and standards into the HPLC system.

-

Data Analysis: Identify the peaks corresponding to this compound and its derivatives based on their retention times compared to the standards. Quantify the compounds by creating a calibration curve from the peak areas of the standards.

Determination of Total Anthocyanin Content by Spectrophotometry (pH Differential Method)

Objective: To estimate the total anthocyanin content in the extracted sample.

Principle: This method is based on the structural transformation of anthocyanins with a change in pH. The colored oxonium form exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the wavelength of maximum absorption is proportional to the total anthocyanin concentration.

Materials and Reagents:

-

Potassium chloride buffer (0.025 M), pH 1.0

-

Sodium acetate buffer (0.4 M), pH 4.5

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Dilute the plant extract with the pH 1.0 buffer to obtain an absorbance reading between 0.2 and 1.4 at 520 nm.

-

Measurement:

-

Take two aliquots of the diluted sample.

-

To one aliquot, add the pH 1.0 buffer.

-

To the second aliquot, add the pH 4.5 buffer.

-

Allow the solutions to equilibrate for 15 minutes.

-

-

Absorbance Reading: Measure the absorbance of both solutions at the wavelength of maximum absorbance (around 520 nm for this compound) and at 700 nm (to correct for haze).

-

Calculation:

-

Calculate the absorbance (A) for the sample: A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5.

-

Calculate the total monomeric anthocyanin content (mg/L): (A x MW x DF x 1000) / (ε x L), where:

-

Biosynthesis and Experimental Workflow Diagrams

Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general anthocyanin pathway, which is a branch of the phenylpropanoid pathway. The following diagram illustrates the key steps leading to the formation of this compound.

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the extraction, purification, and analysis of this compound from Perilla frutescens.

Caption: Experimental workflow for this compound analysis.

References

The Biological Role of Shisonin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shisonin, the primary anthocyanin responsible for the characteristic red-purple pigmentation in the leaves of Perilla frutescens (Shiso), plays a significant role in the plant's defense mechanisms against environmental stressors. As a member of the flavonoid family, its biological activity is intrinsically linked to its potent antioxidant properties. This technical guide provides an in-depth analysis of the biological role of this compound, focusing on its function in abiotic stress mitigation. We present quantitative data on this compound content, detailed experimental protocols for its analysis, and a putative signaling pathway illustrating its induction under stress conditions. This document is intended to serve as a comprehensive resource for researchers in plant biology, natural product chemistry, and drug development seeking to understand and utilize the properties of this natural pigment.

Introduction

Perilla frutescens, commonly known as shiso or perilla, is a culinary and medicinal herb widely cultivated in East Asia. The vibrant red and purple varieties of this plant owe their coloration to a class of water-soluble pigments known as anthocyanins, with this compound (cyanidin 3-O-(E)-p-coumaroylglucoside-5-O-malonylglucoside) and its derivatives being the most prominent.[1][2] Beyond its role as a pigment, this compound is a key bioactive compound that contributes to the plant's resilience against a variety of environmental challenges. Its primary biological function is centered on the mitigation of oxidative damage induced by abiotic stressors.[3][4]

Biological Role of this compound in Abiotic Stress Response

The accumulation of this compound in Perilla frutescens is a hallmark of the plant's response to various abiotic stresses, including high light intensity, drought, and salinity.[4][5] The fundamental role of this compound in this context is to act as a powerful antioxidant, neutralizing reactive oxygen species (ROS) that are generated in excess under stress conditions.[3]

2.1. Antioxidant Activity and ROS Scavenging

Abiotic stresses disrupt normal cellular processes, leading to the overproduction of ROS such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[3][6] These highly reactive molecules can cause significant damage to cellular components, including lipids, proteins, and DNA.[6] this compound, like other anthocyanins, can directly scavenge these harmful radicals.[3] This antioxidant capacity is attributed to the chemical structure of anthocyanins, which allows them to donate electrons or hydrogen atoms to neutralize ROS. The accumulation of this compound in the vacuoles of leaf cells provides a localized defense mechanism against oxidative stress.[3]

2.2. Photoprotection

Under high light conditions, the photosynthetic apparatus of a plant can become overwhelmed, leading to the generation of ROS and potential photo-oxidative damage.[7][8] this compound and other anthocyanins accumulated in the epidermal and mesophyll cells can act as a "sunscreen" by absorbing excess visible and UV radiation, thereby protecting the underlying chlorophyll and photosynthetic machinery from photodamage.[4][9]

2.3. Stress Signaling

While primarily acting as a protectant, there is evidence to suggest that anthocyanins may also be involved in stress signaling pathways.[9] The accumulation of these pigments can be an indicator of the plant's stress status, potentially triggering downstream responses to enhance overall stress tolerance.

Quantitative Data on this compound Content

The concentration of this compound and its derivatives can vary significantly among different cultivars of Perilla frutescens and in response to environmental conditions. Red-leafed varieties consistently show higher concentrations of anthocyanins compared to their green-leafed counterparts.[1][2]

| Cultivar/Condition | Major Anthocyanins Detected | Total Anthocyanin Content (representative values) | Reference |

| P. frutescens (Red varieties) | Malonylthis compound, this compound, cis-Shisonin | 2.9 to 4.0 µmol/100 mL (expressed as cyanidin equivalent) | [1] |

| P. frutescens 'Green-back purple' | Cyanidin, Delphinidin, Pelargonidin, Peonidin | 273.35 µg/g (Cyanidin) | [10] |

| P. frutescens 'Dual-faced purple' | Cyanidin, Delphinidin, Pelargonidin, Peonidin | 412.33 µg/g (Cyanidin) | [10] |

| P. frutescens (Purple-leaf variety) under drought | Anthocyanins | Significantly higher than green-leaf variety | [5][11] |

Table 1: Quantitative data on anthocyanin content in Perilla frutescens.

Signaling Pathway for Abiotic Stress-Induced this compound Accumulation

A specific signaling pathway for this compound has not been elucidated. However, based on the general understanding of abiotic stress response in plants leading to anthocyanin production, a putative pathway can be proposed. Abiotic stress triggers a signaling cascade that results in the activation of transcription factors, which in turn upregulate the genes of the anthocyanin biosynthetic pathway.

Caption: Putative signaling pathway for abiotic stress-induced this compound accumulation.

Experimental Protocols

5.1. Extraction of this compound from Perilla frutescens Leaves

This protocol is adapted from general methods for anthocyanin extraction.[12][13]

-

Sample Preparation: Harvest fresh Perilla frutescens leaves and immediately freeze them in liquid nitrogen. Lyophilize the frozen leaves to dryness and then grind them into a fine powder using a mortar and pestle or a grinder.

-

Extraction Solvent: Prepare an extraction solvent of methanol (or ethanol) containing 0.1% HCl (v/v). The acidic conditions help to stabilize the anthocyanins in their colored flavylium cation form.

-

Extraction Procedure: a. Weigh approximately 1 gram of the powdered leaf sample into a centrifuge tube. b. Add 10 mL of the extraction solvent to the tube. c. Vortex the mixture thoroughly to ensure complete wetting of the sample. d. Place the tube in an ultrasonic bath for 30 minutes at room temperature, protected from light. e. Centrifuge the mixture at 4000 x g for 15 minutes. f. Carefully decant the supernatant into a clean tube. g. Repeat the extraction process (steps b-f) on the pellet twice more to ensure complete extraction. h. Pool the supernatants.

-

Concentration and Storage: The pooled extract can be concentrated under vacuum using a rotary evaporator at a temperature below 40°C. The concentrated extract should be stored at -20°C in the dark until analysis.

Caption: Experimental workflow for this compound extraction.

5.2. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the HPLC analysis of anthocyanins and should be optimized for the specific instrument and column used.[14][15]

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector and a C18 reverse-phase column.

-

Mobile Phase:

-

Mobile Phase A: 5% formic acid in water.

-

Mobile Phase B: 100% acetonitrile.

-

-

Gradient Elution: A typical gradient program would be:

-

0-5 min: 10% B

-

5-20 min: 10-25% B (linear gradient)

-

20-25 min: 25-40% B (linear gradient)

-

25-30 min: 40-10% B (linear gradient)

-

30-35 min: 10% B (re-equilibration)

-

-

Analysis Parameters:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 25°C

-

Detection wavelength: 520 nm (for anthocyanins)

-

-

Quantification: a. Prepare a series of standard solutions of a known anthocyanin standard (e.g., cyanidin-3-glucoside) of varying concentrations. b. Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration. c. Inject the this compound extract (filtered through a 0.45 µm syringe filter). d. Identify the this compound peak based on its retention time and UV-Vis spectrum. e. Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve. Results can be expressed as equivalents of the standard used. For absolute quantification, a purified this compound standard is required.

Conclusion

This compound is a multifunctional molecule in Perilla frutescens, serving not only as a key pigment but also as a crucial component of the plant's defense system against abiotic stress. Its primary biological role is to mitigate oxidative damage through potent antioxidant activity. The accumulation of this compound is a tightly regulated process, initiated by a complex signaling network in response to environmental cues. The methodologies outlined in this guide provide a framework for the extraction, quantification, and further investigation of this important natural product. A deeper understanding of this compound's biological functions and regulatory pathways holds promise for the development of stress-tolerant crop varieties and for its application in the pharmaceutical and nutraceutical industries.

References

- 1. Phytochemical study of polyphenols in Perilla Frutescens as an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The ncRNAs Involved in the Regulation of Abiotic Stress-Induced Anthocyanin Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. journal.iahs.org.in [journal.iahs.org.in]

- 6. Plant Oxidative Stress: Biology, Physiology and Mitigation [mdpi.com]

- 7. Adaptive responses of plants to light stress: mechanisms of photoprotection and acclimation. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plants response to light stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Abiotic stresses induce different localizations of anthocyanins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Comparison of Yield, Quality, and Metabolic Products of Different Medicinal Parts of Two Types of Perilla frutescens Cultivated in a New Location from Different Regions [mdpi.com]

- 11. journal.iahs.org.in [journal.iahs.org.in]

- 12. mdpi.com [mdpi.com]

- 13. Optimization of an Ultrasound-Assisted Extraction Method for the Analysis of Major Anthocyanin Content in Erica australis Flowers [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Establishment of simultaneous analysis validation for Perilla frutescens var. acuta extract | Food Science and Technology [fstjournal.com.br]

Shikonin: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro mechanisms of action of shikonin, a potent naphthoquinone isolated from the dried root of Lithospermum erythrorhizon. While the initial topic specified "shisonin," a thorough review of the scientific literature reveals that the vast majority of research on the relevant anti-inflammatory, antioxidant, and anti-cancer properties is attributed to shikonin . This compound is a distinct anthocyanin compound with a different chemical structure and biological activity profile. Therefore, this guide will focus exclusively on the extensive in vitro data available for shikonin.

Shikonin has garnered significant interest in the scientific community for its pleiotropic pharmacological effects. This document aims to consolidate the current understanding of its molecular activities, providing researchers and drug development professionals with a detailed resource to inform further investigation and potential therapeutic applications. The information presented herein is organized to facilitate easy access to quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways modulated by shikonin.

Anti-Cancer Mechanisms of Action

Shikonin exhibits broad-spectrum anti-cancer activity across a range of human cancer cell lines. Its primary mechanisms involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cell proliferation and survival.

Induction of Apoptosis

Shikonin is a potent inducer of apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key initiating event is the generation of reactive oxygen species (ROS).[1]

-

Intrinsic Pathway : Shikonin-induced ROS disrupts the mitochondrial membrane potential. This leads to the release of cytochrome c into the cytoplasm, which then activates a cascade of caspase proteins. Specifically, shikonin treatment results in the cleavage and activation of caspase-9, which in turn activates the executioner caspase-3.[2] Activated caspase-3 is responsible for the cleavage of cellular proteins, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2] The pro-apoptotic protein Bax is often upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further promoting mitochondrial permeabilization.[2][3]

-

Extrinsic Pathway : Shikonin has been shown to upregulate the expression of death receptors, such as Death Receptor 5 (DR5), on the surface of cancer cells. This sensitization allows for the activation of the extrinsic apoptotic pathway, initiated by the cleavage of caspase-8, which can then directly cleave and activate caspase-3.

Cell Cycle Arrest

Shikonin can halt the progression of the cell cycle, primarily at the G2/M phase, in various cancer cell lines.[4][5] This effect prevents cancer cells from dividing and proliferating. Mechanistically, this is often associated with the upregulation of cell cycle inhibitors, such as p21, independent of the p53 tumor suppressor status.[4][5]

Modulation of Cancer-Related Signaling Pathways

Shikonin's anti-cancer effects are mediated by its ability to interfere with multiple signaling pathways critical for cancer cell growth and survival.

-

PI3K/Akt/mTOR Pathway : Shikonin is a known inhibitor of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell proliferation, growth, and survival.[3][6] Shikonin can increase the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[3] By inhibiting this pathway, shikonin downregulates downstream effectors like mTOR, leading to decreased protein synthesis and cell growth.[6]

-

MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cancer. Shikonin has been shown to inhibit the ERK-dependent cell growth signal.[4][5] Conversely, in some contexts, it can activate the JNK signaling cascade via ROS, which contributes to the induction of apoptosis.[1]

Quantitative Data: In Vitro Anti-Cancer Activity of Shikonin

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | MTT | 7.4 ± 0.4 | 24 | [7] |

| MTT | 6.3 ± 0.6 | 48 | [7] | ||

| MTT | 3.9 ± 0.5 | 72 | [7] | ||

| 143B | Osteosarcoma | MTT | 4.55 | 24 | [8] |

| MTT | 2.01 | 48 | [8] | ||

| K562 | Chronic Myeloid Leukemia | CCK-8 | Not specified, dose-dependent decrease | 24, 48, 72 | [3] |

| NCI-N87 | Gastric Cancer | CCK-8 | Not specified, dose-dependent decrease | Not specified | [9] |

| MDA-MB-231 | Breast Cancer | Not specified | 2.88 ± 0.25 | Not specified | [10] |

Anti-Inflammatory Mechanisms of Action

Shikonin demonstrates potent anti-inflammatory properties by targeting key mediators and signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.

Shikonin inhibits NF-κB activation through proteasome inhibition.[11][12] By inhibiting the chymotrypsin-like activity of the proteasome, shikonin prevents the degradation of phosphorylated IκBα.[12] This leads to the accumulation of IκBα in the cytoplasm, which sequesters NF-κB p65 and prevents its nuclear translocation.[11][12]

Reduction of Pro-inflammatory Mediators

As a consequence of NF-κB inhibition, shikonin significantly reduces the production and release of pro-inflammatory cytokines. In vitro studies have shown that shikonin treatment leads to a dose-dependent decrease in TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages and other cell types.[13] Shikonin also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of other inflammatory mediators.[13]

Quantitative Data: In Vitro Anti-Inflammatory Activity of Shikonin

| Cell Type | Stimulant | Measured Effect | Shikonin Concentration | Result | Reference |

| Rat Primary Macrophages | LPS (1 µg/ml) | TNF-α release | 1 µM | 46% inhibition after 2h | [11] |

| TNF-α release | 4 µM | 77% inhibition after 2h | [11] | ||

| Human Dermal Fibroblasts | TNF-α | NF-κB p65 nuclear translocation | 1 µM | Inhibition of translocation | [12] |

| Human Nucleus Pulposus Cells | LPS | p-p65 protein expression | 4 µM | Significant decrease | [14] |

Antioxidant Mechanisms of Action

Shikonin exerts antioxidant effects primarily through the activation of the Nrf2-ARE signaling pathway, a critical cellular defense mechanism against oxidative stress.

Activation of the Nrf2-ARE Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or activators like shikonin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Shikonin treatment has been shown to increase the expression and nuclear translocation of Nrf2.[15][16] This activation leads to the upregulation of downstream antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[11][15] These enzymes play a crucial role in neutralizing ROS and protecting cells from oxidative damage. The activation of Nrf2 by shikonin can be mediated through upstream kinases such as Akt.[17]

Signaling Pathway Diagrams (Graphviz DOT)

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to elucidate the mechanisms of action of shikonin.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials :

-

Human cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Shikonin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

-

-

Protocol :

-

Seed cells into a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of shikonin in complete medium.

-

Remove the medium from the wells and add 100 µL of medium containing various concentrations of shikonin (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO) at the same final concentration as the highest shikonin dose.

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials :

-

6-well plates

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Protocol :

-

Seed cells in a 6-well plate and treat with the desired concentrations of shikonin for a specified time.

-

Harvest the cells (including floating cells in the medium) by trypsinization.

-

Centrifuge the cell suspension and wash the cells once with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. (FITC Ex = 488 nm; Em = 530 nm; PI is detected in the phycoerythrin channel).

-

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in cell lysates.

-

Materials :

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-cleaved caspase-3, anti-PARP, anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, and a loading control like anti-β-actin or anti-GAPDH). Typical starting dilution is 1:1000.

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG). Typical starting dilution is 1:5000 to 1:10,000.

-

Tris-buffered saline with Tween-20 (TBST)

-

Enhanced chemiluminescence (ECL) detection system

-

-

Protocol :

-

Lyse shikonin-treated and control cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using an ECL detection system and an imaging system.

-

Experimental Workflow Diagram (Graphviz DOT)

Conclusion

Shikonin is a multifaceted natural compound with potent anti-cancer, anti-inflammatory, and antioxidant activities demonstrated in a wide range of in vitro models. Its ability to induce apoptosis and cell cycle arrest in cancer cells, suppress pro-inflammatory pathways such as NF-κB, and activate the protective Nrf2 antioxidant response highlights its significant therapeutic potential. The detailed mechanisms and protocols presented in this guide offer a solid foundation for researchers to design and execute further studies aimed at exploring the full pharmacological profile of shikonin and advancing its development as a potential therapeutic agent.

References

- 1. Shikonin induces colorectal carcinoma cells apoptosis and autophagy by targeting galectin-1/JNK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcancer.org [jcancer.org]

- 3. The Critical Role of PTEN/PI3K/AKT Signaling Pathway in Shikonin-Induced Apoptosis and Proliferation Inhibition of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. clausiuspress.com [clausiuspress.com]

- 8. researchgate.net [researchgate.net]

- 9. Shikonin inhibits proliferation, migration, invasion and promotes apoptosis in NCI-N87 cells via inhibition of PI3K/AKT signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of New Shikonin Derivatives as Antitumor Agents Targeting STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Shikonin Promotes Skin Cell Proliferation and Inhibits Nuclear Factor-κB Translocation via Proteasome Inhibition In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Shikonin protects against lipopolysaccharide‐induced inflammation and apoptosis in human nucleus pulposus cells through the nuclear factor‐kappa B pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Shikonin alleviates doxorubicin-induced cardiotoxicity via Mst1/Nrf2 pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Shikonin attenuates blood–brain barrier injury and oxidative stress in rats with subarachnoid hemorrhage by activating Sirt1/Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Shikonin Attenuates Acetaminophen-Induced Hepatotoxicity by Upregulation of Nrf2 through Akt/GSK3β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Apoptotic Effects of Shisonin on HeLa Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the apoptotic effects of Shisonin, a potent naphthoquinone compound, on human cervical cancer (HeLa) cells. It details the quantitative impact of this compound on cell viability, outlines the experimental protocols for key assays, and illustrates the intricate signaling pathways involved in this compound-induced apoptosis.

Core Findings: Quantitative Analysis of this compound's Efficacy

This compound has been demonstrated to inhibit the proliferation of HeLa cells in a dose- and time-dependent manner. The primary mechanism of this inhibition is the induction of apoptosis, or programmed cell death. The following table summarizes the key quantitative data from studies on this compound's effects on HeLa cells.

| Parameter | Value | Experimental Conditions | Source(s) |

| IC50 (50% Inhibitory Concentration) | 18.9 ± 1.1 µmol/L | Not specified | [1] |

| Apoptosis Induction | Marked morphological changes (membrane blebbing, apoptotic bodies) | 40 µmol/L this compound | [1] |

| Cell Cycle Arrest | Significant blockage of G1 to S phase transition | 10 µmol/L this compound | [1] |

| Caspase-3 Activity | Significant increase | Within 12 hours of treatment | [1] |

Note: this compound is often referred to as Shikonin in the scientific literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the apoptotic effects of this compound on HeLa cells.

Cell Culture and Treatment

-

Cell Line: HeLa (human cervical cancer) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for experiments. Control cells are treated with an equivalent amount of DMSO.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

-

Seeding: HeLa cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[2]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or DMSO (control) and incubated for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[2][3]

-

Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[2] The plate is then shaken for 15 minutes.[3]

-

Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader.[2][3] Cell viability is expressed as a percentage relative to the untreated control cells.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: HeLa cells are treated with this compound for the desired time. Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.[4][5]

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark at room temperature.[2][4]

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.[2][4]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.

-

Cell Lysis: After treatment with this compound, HeLa cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6][7] The cell lysate is then centrifuged to remove cellular debris.[6]

-

Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[6]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Caspase-3, Bcl-2, Bax, p-ERK, p53). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

-

Detection: The protein bands are visualized using a chemiluminescence detection system.[6]

Visualizing the Process: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for investigating the apoptotic effects of this compound on HeLa cells.

Caption: A simplified workflow for studying this compound's effects on HeLa cells.

This compound-Induced Apoptotic Signaling Pathway in HeLa Cells

This compound induces apoptosis in HeLa cells through a multifaceted signaling cascade involving both extrinsic and intrinsic pathways.

References

- 1. Shikonin regulates HeLa cell death via caspase-3 activation and blockage of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. origene.com [origene.com]

- 7. Western blot protocol | Abcam [abcam.com]

- 8. content.protocols.io [content.protocols.io]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary literature concerning the discovery, isolation, and structural elucidation of Shisonin and its related anthocyanin, Malonylthis compound. The information presented is collated from seminal works, offering a detailed look into the experimental methodologies and quantitative data that were pivotal in characterizing these complex natural pigments.

Introduction

The purple leaves of Perilla crispa (also known as Shiso) are a rich source of acylated anthocyanins, which are responsible for their vibrant coloration. Early research into these pigments led to the discovery of a family of complex cyanidin glycosides. This guide focuses on the foundational studies that first isolated and characterized these compounds, providing the detailed scientific basis for their structures.

Core Anthocyanin Structures

The primary anthocyanins identified in Perilla crispa are derivatives of cyanidin, acylated with both aromatic and aliphatic acids. The two key structures that form the basis of this guide are:

-

Malonylthis compound: Cyanidin 3-O-(6-O-(E)-p-coumaroyl-β-D-glucopyranosyl)-5-O-(6-O-malonyl)-β-D-glucopyranoside

-

This compound (User-specified structure): Cyanidin-3-O-(2-O-(β-D-glucopyranosyl)-6-O-(E)-caffeoyl)-β-D-glucopyranoside)-5-O-(6-O-malonyl)-β-D-glucopyranoside

While the primary literature extensively covers the discovery of Malonylthis compound, the specific discovery of the user-specified this compound variant with a caffeoyl group and a 2-O-glucosylation pattern is less prominently documented in initial findings. This guide will focus on the detailed experimental work available for Malonylthis compound as the foundational discovery, which provides the methodological context for the broader class of this compound-related compounds.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural elucidation of Malonylthis compound, as described in the primary literature.

Isolation of Malonylthis compound

The isolation of Malonylthis compound from the purple leaves of Perilla ocimoides L. var. crispa Benth involved a multi-step chromatographic process to obtain the pure pigment.

Experimental Workflow: Isolation of Malonylthis compound

Caption: Workflow for the isolation of Malonylthis compound.

Detailed Steps:

-

Extraction: Fresh purple leaves of Perilla were extracted with methanol containing 3% trifluoroacetic acid (TFA).

-

Initial Purification: The extract was concentrated and subjected to column chromatography on Amberlite XAD-7. The column was washed with water and then eluted with methanol containing 3% TFA to yield a crude pigment fraction.

-

Further Purification: The crude pigment was further purified by column chromatography on Sephadex LH-20.

-

Final Purification: The final purification was achieved by preparative high-performance liquid chromatography (HPLC) on an ODS (octadecylsilane) column to yield pure Malonylthis compound as its TFA salt.

Structure Elucidation Techniques

A combination of spectroscopic and chemical degradation methods was employed to determine the complex structure of Malonylthis compound.

Key Experimental Techniques:

-

UV-Vis Spectroscopy: To determine the absorption maxima characteristic of the anthocyanin chromophore.

-

Fast Atom Bombardment Mass Spectrometry (FAB-MS): To determine the molecular weight of the intact molecule.

-

¹H-NMR and ¹³C-NMR Spectroscopy: To identify the individual structural components (cyanidin, glucose, p-coumaric acid, malonic acid) and to establish their connectivity. Techniques such as COSY (Correlation Spectroscopy) and NOE (Nuclear Overhauser Effect) were crucial in determining the linkage positions.

-

Chemical Degradation:

-

Acid Hydrolysis: Complete acid hydrolysis was used to break down the molecule into its constituent parts (aglycone, sugars, and acylating acids), which were then identified by comparison with authentic samples.

-

Partial Hydrolysis: Controlled partial hydrolysis was used to selectively remove certain acyl or glycosyl groups to aid in determining their positions. For instance, mild alkaline hydrolysis can selectively remove the malonyl group.

-

Logical Relationship: Structure Elucidation of Malonylthis compound

Caption: Key methods for Malonylthis compound structure elucidation.

Quantitative Data

The following tables summarize the key quantitative data obtained from the primary literature for Malonylthis compound.

Table 1: Physicochemical and Spectroscopic Data for Malonylthis compound

| Property | Value |

| Appearance | Dark-red amorphous solid (as TFA salt) |

| Molecular Formula | C₄₄H₄₃O₂₃⁺ |

| Molecular Weight (FAB-MS) | 931 (M⁺) |

| UV-Vis λmax (nm) in 0.1% HCl-MeOH | 528, 313, 295 |

Table 2: ¹H-NMR Chemical Shift Data (δ in ppm) for Malonylthis compound in 3% TFA-d in CD₃OD

| Proton Assignment | Chemical Shift (δ) | Multiplicity, J (Hz) |

| Cyanidin Moiety | ||

| H-4 | 8.92 | s |

| H-6' | 8.18 | dd, 2.2, 8.8 |

| H-2' | 8.01 | d, 2.2 |

| H-5' | 7.02 | d, 8.8 |

| H-6 | 6.86 | d, 1.8 |

| H-8 | 6.64 | d, 1.8 |

| p-Coumaroyl Moiety | ||

| H-α | 6.32 | d, 15.9 |

| H-β | 7.60 | d, 15.9 |

| H-2'', 6'' | 7.45 | d, 8.6 |

| H-3'', 5'' | 6.80 | d, 8.6 |

| Sugar Moieties | ||

| H-1 (Glc at C-3) | 5.32 | d, 7.8 |

| H-1 (Glc at C-5) | 5.15 | d, 7.8 |

| Malonyl Moiety | ||

| CH₂ | 3.45 | s |

Note: This is a representative summary of key proton signals. For complete assignments, refer to the original publication.

Signaling Pathways and Biosynthesis

The biosynthesis of this compound and related anthocyanins follows the general flavonoid biosynthetic pathway. The core structure is assembled from precursors derived from the shikimate and acetate-malonate pathways.

Biosynthetic Pathway of Acylated Anthocyanins

Caption: Simplified biosynthetic pathway of Malonylthis compound.

Conclusion

The discovery of this compound and Malonylthis compound represents a significant achievement in the field of natural product chemistry. The detailed structural elucidation, made possible by a combination of advanced spectroscopic techniques and classical chemical methods, has provided a deep understanding of this complex class of plant pigments. The methodologies outlined in this guide, derived from the primary literature, serve as a valuable resource for researchers in natural product chemistry, phytochemistry, and drug development who are working with anthocyanins and other complex glycosides. The foundational knowledge of their isolation and characterization continues to be relevant for the exploration of their biological activities and potential applications.

An In-depth Technical Guide to Shisonin and its Glycosidic Linkages

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Shisonin, a key anthocyanin found in Perilla frutescens (Shiso). The focus is on its chemical structure, with a detailed exploration of its glycosidic linkages, and the experimental methodologies employed for its isolation and characterization.

Introduction to this compound

This compound is an acylated anthocyanin responsible for the characteristic red-purple coloration of Shiso leaves. Its full chemical name is cyanidin-3-(p-coumaroyl-D-glucosido)-5-glucoside . The structure consists of a central cyanidin aglycone, two glucose moieties, and a p-coumaric acid group. A closely related and often more abundant genuine pigment in the plant is Malonylthis compound, which has an additional malonyl group attached to the 5-O-glucoside. The stability and color of these pigments are significantly influenced by the acylation.[1]

Chemical Structure and Glycosidic Linkages

The core of this compound is the cyanidin flavonoid skeleton. The glycosidic linkages are O-glycosidic bonds, which are covalent bonds formed between a carbohydrate and another molecule.[2] In this compound, these linkages connect two β-D-glucopyranose units to the cyanidin aglycone at the C3 and C5 positions. Furthermore, a p-coumaric acid is attached to the glucose at the C3 position.

The precise connectivity and stereochemistry of these linkages are crucial for the molecule's three-dimensional structure and biological activity. The determination of these linkages relies heavily on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

Structural Diagram of this compound

References

Methodological & Application

Application Notes and Protocols for the Extraction of Shisonin from Perilla Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perilla frutescens, a member of the mint family, is a plant of significant interest in the pharmaceutical and nutraceutical industries due to its rich composition of bioactive compounds.[1] The leaves of the red and purple varieties are particularly abundant in anthocyanins, with shisonin (cyanidin 3-O-(E)-p-coumaroylglucoside-5-O-glucoside) and its derivatives being major constituents. This compound has garnered attention for its potential therapeutic properties, including antioxidant and anticancer activities.[1] The effective extraction and purification of this compound are critical steps for its further investigation and utilization in drug development.

This document provides detailed protocols for the extraction, purification, and analysis of this compound from Perilla leaves. It includes a comparison of different extraction methods, quantitative data on yields, and a discussion of the factors influencing extraction efficiency and stability.

Materials and Methods

Plant Material Preparation

Freshly harvested leaves of Perilla frutescens should be washed and dried. For consistent results, it is recommended to dry the leaves at a controlled temperature (e.g., 40-50°C) to a constant weight and then grind them into a fine powder.

Extraction Protocols

Several methods can be employed for the extraction of this compound from Perilla leaves. The choice of method depends on factors such as desired yield, purity, extraction time, and available equipment.

Solvent extraction is a conventional and widely used method for obtaining anthocyanins. Acidified solvents are typically used to maintain the stability of the flavylium cation form of anthocyanins, which is red and stable in acidic conditions.

Protocol:

-

Weigh 10 g of dried Perilla leaf powder and place it in a flask.

-

Add 200 mL of an acidified ethanol solution (e.g., 70% ethanol with 1% HCl).

-

Macerate the mixture at room temperature for 24 hours in the dark, with occasional shaking.

-

Alternatively, perform reflux extraction at 60°C for 2 hours.

-

After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C.

-

The resulting crude extract can be used for purification or stored at -20°C.

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular compounds and enhancing mass transfer. This method generally offers higher yields in shorter extraction times compared to conventional solvent extraction.

Protocol:

-

Mix 1 g of dried Perilla leaf powder with 20 mL of 76.58% ethanol in a beaker.

-

Place the beaker in an ultrasonic bath.

-

Perform sonication at a frequency of 50 kHz and a power of 400 W.

-

Maintain the extraction temperature at 52.75°C for 53.84 minutes.

-

After extraction, centrifuge the mixture at 12,000 g for 15 minutes.

-

Collect the supernatant and store it for further processing.

Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of target compounds.

Protocol:

-

Place 40 g of dried Perilla leaf powder into a microwave extraction vessel.

-

Add the extraction solvent (e.g., water or ethanol) at a solvent-to-material ratio of 16.5:1 (mL/g).

-

Adjust the pH of the slurry to 8.4.

-

Apply microwave irradiation at a power of 600 W for 23 minutes.

-

Allow the vessel to cool, then filter the extract.

Purification of this compound

Macroporous resins are effective for the purification of flavonoids and anthocyanins from crude extracts.

Protocol:

-

Select a suitable macroporous resin (e.g., HPD450).

-

Pre-treat the resin by washing with ethanol and then water.

-

Load the crude this compound extract onto the resin column at a concentration of 0.06 mg/mL.

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the adsorbed this compound using a 70% ethanol solution.

-

Collect the eluate and concentrate it under vacuum to obtain the purified this compound extract.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the identification and quantification of this compound.

Protocol:

-

HPLC System: An HPLC system equipped with a Diode Array Detector (DAD) is suitable.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).[1]

-

Gradient Program: A typical gradient could be: 0-15 min, 12-24% B; 26-35 min, 24-50% B; 35-38 min, 50-100% B.

-

Flow Rate: 0.8 mL/min.

-

Detection Wavelength: 520 nm for anthocyanins.

-

Quantification: Prepare a calibration curve using a this compound standard of known concentrations. The concentration of this compound in the samples is determined by comparing their peak areas with the calibration curve.

Results and Discussion

Quantitative Data Summary

The efficiency of this compound extraction is influenced by various parameters. The following tables summarize the impact of different extraction methods and conditions on the yield of anthocyanins from Perilla leaves.

Table 1: Comparison of Different Extraction Methods for Anthocyanins from Perilla Leaves

| Extraction Method | Total Anthocyanin Content (mg/g DW) | Reference |

| Ultrasonic-Assisted Water Extraction (UWE) | Not specified, lower than UEE and UATPE | |

| Ultrasonic-Assisted Ethanol Extraction (UEE) | Not specified, lower than UATPE | |

| Ultrasonic-Assisted Aqueous Two-Phase Extraction (UATPE) | 18.37 ± 0.91 | |

| Microwave-Assisted Natural Deep Eutectic Solvents (NADES) | 72.54 (total flavonoids) | |

| Ultrasound-Assisted Extraction (UAE) with optimal conditions | 6.44 (mg CGE/g DW) |

DW: Dry Weight, CGE: Cyanidin-3-glucoside equivalent

Table 2: Influence of Extraction Parameters on Flavonoid/Anthocyanin Yield from Perilla Leaves

| Parameter | Condition | Yield | Reference |

| Solvent Concentration | 76.58% Ethanol | 6.44 mg CGE/g DW (anthocyanins) | |

| 60% Ethanol | 9.8 mg/g (flavonoids) | ||

| Temperature | 52.75°C (UAE) | 6.44 mg CGE/g DW (anthocyanins) | |

| 60°C (UAE) | 9.8 mg/g (flavonoids) | ||

| Time | 53.84 min (UAE) | 6.44 mg CGE/g DW (anthocyanins) | |

| 10 min (UAE) | 9.8 mg/g (flavonoids) | ||

| pH | 8.4 (MAE) | 6.07 mg/g (flavonoids) | |

| Solid-to-Liquid Ratio | 1:22.15 (g/mL) (UAE) | 6.44 mg CGE/g DW (anthocyanins) | |

| 1:20 (g/mL) (UAE) | 9.8 mg/g (flavonoids) | ||

| Ultrasonic Power | 313 W | 22.48 mg/g (flavonoids) | |

| Microwave Power | 600 W | 6.07 mg/g (flavonoids) |

Stability of this compound

Anthocyanins, including this compound, are sensitive to pH, temperature, and light. For optimal stability, extracts should be stored in acidic conditions (pH 2.5-3.7), at low temperatures (4°C), and protected from light. The acylated nature of this compound may contribute to its relatively higher thermal stability compared to non-acylated anthocyanins.

Experimental Workflows and Signaling Pathways